4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Description
Properties
IUPAC Name |
4-amino-1,2-dihydropyrazol-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.2ClH/c4-2-1-5-6-3(2)7;;/h1H,4H2,(H2,5,6,7);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKKTEALCNOAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further modified to obtain the desired compound. The reaction conditions often include the use of a palladium catalyst and carbon monoxide under ambient pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents, under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
The compound has been extensively studied for its anti-inflammatory properties. Research indicates that derivatives of 4-amino-2,3-dihydro-1H-pyrazol-3-one exhibit significant inhibition of inflammatory mediators such as TNF-α and IL-6. For instance, a study demonstrated that synthesized pyrazolone derivatives showed higher anti-inflammatory activity compared to standard drugs like phenylbutazone and indomethacin. Specific compounds exhibited inhibition rates ranging from 58.95% to 87.35% after two hours of administration .
| Compound | Inhibition Rate (%) | Reference Drug Comparison |
|---|---|---|
| 2c | 78.06 | Higher than phenylbutazone |
| 3d | 86.67 | Higher than phenylbutazone |
| 5b | 87.35 | Higher than phenylbutazone |
This suggests that modifications at the 1-position and the introduction of different substituents can enhance the anti-inflammatory efficacy of these compounds.
Antimicrobial Activity
The antimicrobial potential of 4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has also been investigated. Various derivatives have shown promising activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. A study highlighted that certain pyrazolone derivatives exhibited inhibition zones greater than 15 mm against selected bacteria and fungi, indicating their potential as antibacterial agents .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | >15 |
| S. aureus | >15 |
Anticancer Properties
Recent studies have revealed that some derivatives of this compound possess anticancer activity. For example, specific pyrazolone derivatives were tested against HeLa cells (cervical cancer) and demonstrated moderate toxicity on human dermal fibroblasts while exhibiting significant anticancer effects . The structure-activity relationship (SAR) studies indicated that the presence of certain functional groups could enhance cytotoxicity against cancer cells.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are linked to its ability to inhibit key enzymes involved in inflammatory processes and cell proliferation pathways. For example, some derivatives have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling pathways .
Mechanism of Action
The mechanism of action of 4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Key Differences and Implications
Schiff base derivatives () exhibit metal-chelating properties, useful in catalysis or antimicrobial applications.
Hydrogen Bonding and Crystallinity :
- Methoxy-phenyl derivatives form extensive hydrogen-bonded networks (P21/c space group), enhancing thermal stability . In contrast, dihydrochloride salts (e.g., ) rely on ionic interactions for crystal packing.
Solubility and Stability: Dihydrochloride salts (e.g., ) show superior aqueous solubility compared to neutral pyrazolones. However, aminoethyl-substituted analogs () may degrade under acidic conditions.
Biological Activity
4-Amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is synthesized through the reaction of hydrazine derivatives with acetylenic ketones, and it serves as a versatile building block for various pharmacologically active compounds.
The compound has the following chemical characteristics:
- Molecular Formula : C3H7Cl2N3O
- Molecular Weight : 162.01 g/mol
- CAS Number : 1808683-31-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to the inhibition of certain pathways critical for cellular function and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives showed promising results against several bacterial strains, including Bacillus subtilis, Streptococcus pneumoniae, and Escherichia coli, as well as fungal strains such as Aspergillus flavus and Candida albicans. The inhibition zones measured greater than 15 mm in diameter, indicating strong antibacterial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. Notably, one derivative displayed a growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells while showing minimal toxicity to normal fibroblasts .
Study on Antimicrobial Properties
In a systematic investigation published in 2023, researchers synthesized multiple pyrazole derivatives based on the core structure of this compound. These compounds were subjected to antimicrobial assays revealing that several derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Study on Anticancer Efficacy
Another study focused on the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The findings indicated that specific modifications at the N1 position of the pyrazole ring could significantly enhance anticancer activity while reducing toxicity to normal cells . The results highlighted the importance of structural optimization in developing effective anticancer agents.
Research Findings Summary Table
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing and characterizing 4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride?
- Methodology : Synthesis typically involves condensation reactions under controlled pH and temperature, followed by hydrochloride salt formation using HCl gas or aqueous HCl. Characterization includes nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration verification. For example, derivatives of pyrazol-3-one are synthesized via Schiff base formation or cyclization reactions, as seen in similar compounds .
- Critical Parameters : Monitor reaction stoichiometry to avoid over-acidification, which may lead to undesired by-products. Use anhydrous conditions during salt formation to ensure purity.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines : Refer to Safety Data Sheets (SDS) for hazards such as skin corrosion, oral toxicity, and environmental risks. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Conduct reactions in fume hoods to prevent inhalation exposure. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
- Procedure : Grow single crystals via slow evaporation from a solvent like methanol or ethanol. Collect diffraction data using a synchrotron or laboratory X-ray source. Refine the structure using programs like SHELXL for small-molecule crystallography. Tools like ORTEP-3 aid in visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What is the significance of the dihydrochloride salt form compared to the free base or monohydrochloride?
- Implications : The dihydrochloride form (2:1 base-to-HCl ratio) enhances aqueous solubility and stability, critical for in vitro assays. Confirm salt stoichiometry via elemental analysis or ion chromatography. Note that excess HCl may alter crystallization behavior or reactivity .
Advanced Research Questions
Q. What crystallographic challenges arise during refinement of structures containing this compound, and how can they be addressed?
- Challenges : Disordered solvent molecules or counterions may complicate refinement. Use SQUEEZE (in PLATON) to model disordered regions. For twinned crystals, employ TWINLAW in SHELXL. High-resolution data (>1.0 Å) improves anisotropic displacement parameter accuracy .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?
- Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., N–H⋯Cl, O–H⋯O). For example, pyrazolone derivatives often form dimeric motifs via N–H⋯O interactions, stabilizing crystal packing. Use Mercury or CrystalExplorer to map interaction networks .
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?
- Approach : Use HPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns against reference standards. Impurities like unreacted precursors or over-chlorinated by-products can be quantified via calibration curves .
Q. How should researchers resolve contradictions in experimental data arising from divergent synthetic routes?
- Resolution : Cross-validate results using orthogonal techniques. For instance, if NMR suggests a Schiff base intermediate but MS indicates hydrolysis, perform time-resolved IR spectroscopy to track reaction pathways. Replicate conditions from literature methods (e.g., solvent polarity, catalyst loading) to isolate variables causing discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
